1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

Catalog No.
S12265255
CAS No.
M.F
C12H22N2O4
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-...

Product Name

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C12H22N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8,13H2,1-4H3

InChI Key

ZYUVOTAQQUOEDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound notable for its unique azetidine ring structure, which consists of a four-membered nitrogen-containing ring. This compound has the molecular formula C12H22N2O4C_{12}H_{22}N_{2}O_{4} and a molecular weight of 258.31 g/mol. It serves as an important building block in organic synthesis due to its reactivity and stability, making it valuable in various fields of scientific research, including chemistry and biology .

  • Oxidation: It can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

These reactions typically require specific reagents and controlled conditions, including the use of organic solvents and catalysts.

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate exhibits potential biological activity due to its ability to interact with enzymes and receptors. The aminomethyl group can form covalent bonds with active sites on enzymes, influencing enzymatic activity either by inhibition or activation. This property makes it useful in biochemical studies focused on enzyme interactions and protein modifications .

The synthesis of 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves multiple steps. A common method includes:

  • Starting Material: Begin with tert-butyl 3-ethyl azetidine-1,3-dicarboxylate.
  • Reagents: React it with aminomethyl reagents.
  • Conditions: Conduct the reaction under controlled conditions using solvents like dichloromethane or tetrahydrofuran, often employing catalysts such as triethylamine to facilitate the reaction .

Interaction studies indicate that the mechanism of action for 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate involves its binding to molecular targets such as enzymes and receptors. The azetidine ring structure provides stability and specificity in these interactions, which can lead to significant biological effects depending on the target .

Several compounds share structural similarities with 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate. Here are some notable examples:

Compound NameSimilarityKey Features
Methyl 1-Boc-azetidine-3-carboxylate0.98Contains a Boc protecting group; used in peptide synthesis
N-Boc-Azetidine-3-carboxylic acid0.94Features a Boc group; used in organic synthesis
tert-Butyl 3-formylazetidine-1-carboxylate0.87Contains a formyl group; applicable in aldehyde chemistry
(R)-1-tert-Butyl 3-ethyl piperidine-1,3-dicarboxylate0.85Piperidine ring; used in medicinal chemistry
Ethyl 1-Boc-3-piperidinecarboxylate0.85Piperidine derivative; used in drug development

These compounds are unique due to their specific functional groups and structural features that influence their reactivity and biological activity compared to 1-tert-butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

258.15795719 g/mol

Monoisotopic Mass

258.15795719 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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